molecular formula C21H28ClNO3 B1669276 Co 101244 hydrochloride CAS No. 193356-17-1

Co 101244 hydrochloride

Cat. No. B1669276
M. Wt: 377.9 g/mol
InChI Key: WFFZHKKSIDENAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Co 101244 hydrochloride, also known as PD 174494 or Ro 63-1908, is a novel, potent, and selective antagonist of GluN2B (formerly NR2B)-containing NMDA receptors . It displays neuroprotective effects in vivo and in vitro .


Molecular Structure Analysis

The chemical name for Co 101244 hydrochloride is 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride . Its molecular formula is C21H27NO3.HCl, and it has a molecular weight of 377.91 .


Physical And Chemical Properties Analysis

Co 101244 hydrochloride is a solid substance with a light yellow to yellow color . It is soluble to 100 mM in water and to 50 mM in DMSO . It should be stored at +4°C, sealed, and away from moisture .

Scientific Research Applications

1. Compatibility with Supercritical Carbon Dioxide

Co 101244 hydrochloride has been studied in the context of its compatibility with supercritical carbon dioxide (CO2) as an alternative solvent in precision cleaning processes. Research by Russick, Poulter, Adkins, and Sorensen (1996) investigated the corrosive effects of supercritical CO2 and various cosolvents on metals, including Co 101244 hydrochloride. They found that certain metal alloys, including Co 101244 hydrochloride, showed compatibility with supercritical CO2 in different environments, barring a few exceptions. This research is significant in exploring environmentally friendly cleaning processes in industrial and governmental applications (Russick, Poulter, Adkins & Sorensen, 1996).

2. Electrocatalytic Properties

Research into the electrocatalytic properties of cobalt oxides, which include Co 101244 hydrochloride, has revealed their effectiveness in the electrochemical oxidation of water. Bajdich, García-Mota, Vojvodić, Nørskov, and Bell (2013) focused on the oxygen evolution reaction (OER) on cobalt oxide surfaces. They discovered that specific surfaces of β-CoOOH, which could potentially include Co 101244 hydrochloride, showed high activity characterized by lower overpotentials. This finding is pivotal in enhancing the efficiency of electrocatalytic processes in industrial applications (Bajdich, García-Mota, Vojvodić, Nørskov & Bell, 2013).

3. Photocatalytic Applications

The photocatalytic properties of cobalt-based compounds, potentially including Co 101244 hydrochloride, have been explored for environmental applications. Chen,Zhou, Zhang, and Ding (2019) investigated the use of Co/BiVO4 composites in the degradation of tetracycline hydrochloride, demonstrating significant efficiency. This research highlights the potential of Co 101244 hydrochloride in photocatalytic processes, particularly in the degradation of harmful substances in water treatment and environmental remediation (Chen, Zhou, Zhang & Ding, 2019).

4. Gas Adsorption and Separation

Co 101244 hydrochloride's potential in gas adsorption and separation has been investigated. Research by Munusamy, Sethia, Patil, Rallapalli, Somani, and Bajaj (2012) on MIL-101(Cr) demonstrated significant adsorption capacities for various gases, including CO2. The findings suggest the potential application of Co 101244 hydrochloride in gas separation technologies, particularly for CO2 capture and storage, contributing to efforts in greenhouse gas reduction and air purification (Munusamy, Sethia, Patil, Rallapalli, Somani & Bajaj, 2012).

Safety And Hazards

While specific safety and hazard information for Co 101244 hydrochloride is not available, it’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZHKKSIDENAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Co 101244 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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